molecular formula C21H18N2O2 B3832812 N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3832812
M. Wt: 330.4 g/mol
InChI Key: LAFBYIJJWPQVCN-XMHGGMMESA-N
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Description

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a benzamide group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 1-naphthaldehyde, undergoes a condensation reaction with methylamine to form the corresponding imine.

    Formation of the Enone: The imine is then subjected to a Claisen-Schmidt condensation with benzaldehyde to form the enone intermediate.

    Formation of the Final Product: The enone intermediate undergoes a nucleophilic addition reaction with benzamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the enone and benzamide groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-3-(methylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-22-21(25)19(23-20(24)16-9-3-2-4-10-16)14-17-12-7-11-15-8-5-6-13-18(15)17/h2-14H,1H3,(H,22,25)(H,23,24)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFBYIJJWPQVCN-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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